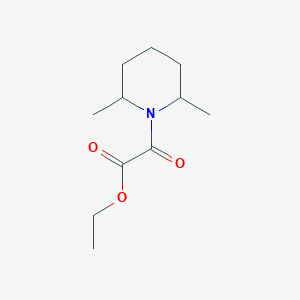

Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate

Description

Properties

IUPAC Name |

ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-4-15-11(14)10(13)12-8(2)6-5-7-9(12)3/h8-9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXPMAWBCWXIFOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)N1C(CCCC1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate typically involves the reaction of 2,6-dimethylpiperidine with ethyl chloroacetate in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or amines.

Substitution: Substitution reactions can result in the formation of different derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate has various applications in scientific research, including:

Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be utilized in the study of biological systems and pathways.

Industry: It can be used in the production of various industrial chemicals and materials.

Mechanism of Action

Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate can be compared to other similar compounds, such as ethyl 2-(piperidin-1-yl)-2-oxoacetate and ethyl 2-(2-methylpiperidin-1-yl)-2-oxoacetate. These compounds share a similar core structure but differ in the substitution pattern on the piperidine ring. The presence of the two methyl groups at positions 2 and 6 in this compound gives it unique chemical and physical properties compared to its analogs.

Comparison with Similar Compounds

Key Observations :

This compound

- Condensation reactions between ethyl oxalyl chloride and amines (e.g., 2,6-dimethylpiperidine).

- Multicomponent approaches, as seen in the synthesis of ethyl 2-(2-(dimethylamino)thiophen-3-yl)-2-oxoacetate derivatives using acetylenic esters and ethyl bromopyruvate (yields: 60–85%) .

Biological Activity

Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring, which is known for its ability to interact with various biological targets. The compound can be represented by the following structural formula:

Synthesis

The synthesis of this compound typically involves the reaction of ethyl acetate with 2,6-dimethylpiperidine in the presence of an appropriate catalyst. Various methods have been documented in literature, emphasizing efficient routes that yield high purity products.

Pharmacological Properties

This compound exhibits several notable biological activities:

- Antiviral Activity : Studies have shown that derivatives of this compound can inhibit viral replication, particularly in the context of HIV and other retroviruses . The mechanism often involves interference with viral enzymes or host cell interactions.

- Antimicrobial Effects : The compound has demonstrated activity against various bacterial strains, suggesting potential applications as an antimicrobial agent. Its effectiveness varies depending on the specific bacterial target .

- Cytotoxicity : Preliminary studies indicate that this compound may possess cytotoxic properties against certain cancer cell lines. This opens avenues for further research into its potential as an anticancer drug .

Case Studies

Several studies have been conducted to assess the biological impact of this compound:

- Study on HIV Inhibition : A study published in PubChem highlighted that certain derivatives of this compound exhibited significant inhibition of HIV replication in vitro. The study focused on the structural modifications that enhance antiviral potency .

- Antibacterial Screening : Another research effort evaluated the antibacterial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated promising antibacterial effects, warranting further exploration into its mechanisms of action .

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.